molecular formula C18H26BNO3 B12074939 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B12074939
M. Wt: 315.2 g/mol
InChI Key: XSEYGVRNPIEKRX-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a complex organic compound that features a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C18H26BNO3

Molecular Weight

315.2 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

InChI

InChI=1S/C18H26BNO3/c1-12-9-10-14(20-16(21)13-7-6-8-13)11-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,13H,6-8H2,1-5H3,(H,20,21)

InChI Key

XSEYGVRNPIEKRX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C3CCC3)C

Origin of Product

United States

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